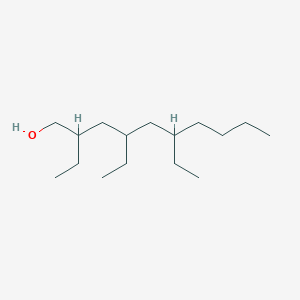
2,4,6-Triethyldecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethyldecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with ethyl groups attached at the 2nd, 4th, and 6th positions, and a hydroxyl group (-OH) at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethyldecan-1-OL can be achieved through several methods. One common approach involves the alkylation of a decane derivative with ethyl groups at the specified positions, followed by the introduction of the hydroxyl group. This can be done using Grignard reagents or organolithium compounds in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethyldecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-Triethyldecan-1-one or 2,4,6-Triethyldecan-1-al.
Reduction: Formation of 2,4,6-Triethyldecane.
Substitution: Formation of 2,4,6-Triethyldecan-1-chloride or 2,4,6-Triethyldecan-1-amine.
Scientific Research Applications
2,4,6-Triethyldecan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a bioactive compound.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Triethyldecan-1-OL depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups may affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4,6-Triethylhexanol: A shorter carbon chain, resulting in different physical and chemical properties.
2,4,6-Triethylphenol: Contains an aromatic ring, leading to distinct reactivity and applications.
Uniqueness
2,4,6-Triethyldecan-1-OL is unique due to its specific arrangement of ethyl groups and the presence of a terminal hydroxyl group. This combination of features imparts distinct physical, chemical, and biological properties, making it valuable for various applications.
Properties
CAS No. |
90105-24-1 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
2,4,6-triethyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-5-9-10-14(6-2)11-15(7-3)12-16(8-4)13-17/h14-17H,5-13H2,1-4H3 |
InChI Key |
RSXGLJYMKJAOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC)CC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















